REACTION_CXSMILES
|
[H][H].[CH:3]([OH:11])=[CH:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH3:10]>[Ni].C(O)CCCCCCC>[CH2:3]([OH:11])[CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10]
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
123 g
|
Type
|
solvent
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC=CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
of stirring of 500 rpm and off gas flow rate of 30 liters per hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was immediately removed from the system via the liquid outlet
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained upon separation of the catalyst by filtration
|
Type
|
ADDITION
|
Details
|
was charged into the above-mentioned autoclave
|
Type
|
CUSTOM
|
Details
|
fitted with a jacket
|
Type
|
STIRRING
|
Details
|
by stirring at the rate of 400 rpm
|
Type
|
CUSTOM
|
Details
|
corresponding to the liquid space velocity of 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
continuously for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
Gas chromatography and ultraviolet absorption spectrometry of the mixture
|
Name
|
2,7-octadien-1-ol
|
Type
|
|
Smiles
|
C(C=CCCCC=C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |